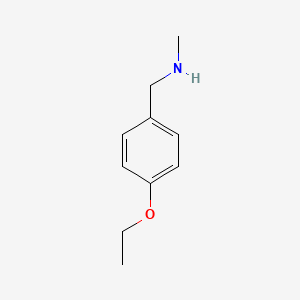

N-(4-ethoxybenzyl)-N-methylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-12-10-6-4-9(5-7-10)8-11-2/h4-7,11H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYGQAVOILJHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397418 | |

| Record name | N-(4-ethoxybenzyl)-N-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41690-86-2 | |

| Record name | N-(4-ethoxybenzyl)-N-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Significance of Benzylamine Derivatives in Organic Synthesis and Medicinal Chemistry

Benzylamine (B48309) and its derivatives are fundamental building blocks in the world of organic chemistry. wikipedia.orgchemicalbook.comyoutube.com Historically, they have been integral to the synthesis of a wide array of more complex molecules. nih.gov Their significance extends prominently into medicinal chemistry, where they serve as precursors for numerous pharmaceuticals. wikipedia.orgchemicalbook.com For instance, benzylamine derivatives have been investigated for their potential as antimycobacterial agents and are found in compounds with notable bioactivity, including those with potential for treating pain and inflammation. nih.govacs.org The versatility of benzylamines stems from their reactivity, allowing for various chemical transformations. chemicalbook.com

The synthesis of benzylamines has evolved over time, with methods including the reaction of benzyl (B1604629) chloride with ammonia, the reduction of benzonitriles, and the reductive amination of benzaldehyde. wikipedia.orgchemicalbook.com These methods have provided a steady supply of benzylamine derivatives for research and industrial applications. chemicalbook.com

Structural Classification and Nomenclature Within Ethoxybenzyl and Methylamine Classes

N-(4-ethoxybenzyl)-N-methylamine belongs to distinct chemical classes that define its structure and properties.

The ethoxybenzyl portion of the molecule consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) substituted with an ethoxy group (-OCH2CH3) at the fourth carbon of the benzene ring. nih.govwikipedia.org The nomenclature "4-ethoxy" specifies the position of this substituent. The benzyl group itself is a common fragment in organic chemistry. wikipedia.org

The methylamine (B109427) part of the compound is derived from ammonia, with one hydrogen atom replaced by a methyl group (-CH3). wikipedia.org It is the simplest primary amine. wikipedia.org When the nitrogen atom is bonded to the benzyl group, it becomes a secondary amine. The IUPAC name for methylamine is methanamine. quora.comnih.gov

Therefore, this compound is structurally classified as a secondary amine, specifically a substituted benzylamine (B48309). The "N-" prefix in the name indicates that the methyl and 4-ethoxybenzyl groups are attached to the nitrogen atom of the amine.

Overview of Current Research Landscape Pertaining to N 4 Ethoxybenzyl N Methylamine

Current research on N-(4-ethoxybenzyl)-N-methylamine and related structures is multifaceted. Studies have explored its use as an intermediate in the synthesis of more complex organic molecules. The compound's chemical formula is C10H15NO. biosynth.comnih.gov

Research has also touched upon its potential biological activities. For example, a related compound, N-(4-ethoxybenzyl)ethanamine, has been investigated for its interaction with serotonin (B10506) receptors, suggesting potential applications in modulating neurotransmitter systems. Furthermore, derivatives of benzylamine (B48309) are being explored for a range of therapeutic applications. A recent study in 2023 synthesized novel benzylamine derivatives and evaluated their anti-mycobacterium tuberculosis properties. openmedicinalchemistryjournal.com Another related compound, 2-[(4-Ethoxyphenyl)methyl]-N,N-diethyl-1H-benzimidazole-1-ethanamine (Etazene), was recently classified as a controlled substance due to its potential for abuse. gov.ie

The synthesis of N-substituted benzylamines remains an active area of research, with studies focusing on developing efficient and selective methods. For instance, research has been conducted on the use of 4-(alkylamino)benzylamines as protecting groups in the synthesis of N-methylamides and amines. clockss.org

Interdisciplinary Relevance: Bridging Synthetic Organic Chemistry, Medicinal Chemistry, and Chemical Biology

Established Synthetic Routes to this compound

The construction of the this compound scaffold relies on fundamental bond-forming reactions. Traditional methods often involve the formation of a carbon-nitrogen bond between a 4-ethoxybenzyl unit and a methylamine (B109427) moiety.

Reductive Amination Strategies

Reductive amination, a cornerstone of amine synthesis, provides a direct pathway to this compound. wikipedia.orgorganic-chemistry.org This method typically involves the reaction of 4-ethoxybenzaldehyde (B43997) with methylamine to form an intermediate imine, which is subsequently reduced to the target secondary amine. libretexts.org A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) and its derivatives being common choices. masterorganicchemistry.comorientjchem.org For instance, sodium triacetoxyborohydride (B8407120) is recognized for its mildness and selectivity in reductive amination reactions. organic-chemistry.org The reaction is often carried out in a one-pot fashion, offering operational simplicity. wikipedia.orgorganic-chemistry.org

Catalytic approaches to reductive amination are also prevalent, utilizing transition metals like palladium on carbon (Pd/C) with hydrogen gas. wikipedia.orggoogle.com These catalytic methods are advantageous due to their efficiency and the generation of cleaner reaction profiles. wikipedia.org The general scheme for the reductive amination synthesis of this compound is depicted below:

Scheme 1: Reductive Amination of 4-Ethoxybenzaldehyde with Methylamine

O NHCH3

|| |

C-H + CH3NH2 -> CH2

| |

C6H4 C6H4

| |

OC2H5 OC2H5

(4-Ethoxybenzaldehyde) (Methylamine) (this compound)

In this two-step, one-pot process, 4-ethoxybenzaldehyde first reacts with methylamine to form an intermediate imine. This imine is then reduced in situ by a suitable reducing agent to yield the final product, this compound.

Alkylation Reactions Utilizing Benzyl (B1604629) Halides and Methylamine Derivatives

The alkylation of methylamine with a suitable 4-ethoxybenzyl halide, such as 4-ethoxybenzyl chloride or bromide, represents another classical approach to this compound. sarthaks.comwikipedia.org This nucleophilic substitution reaction involves the attack of the nitrogen lone pair of methylamine on the electrophilic benzylic carbon of the halide, displacing the halogen atom. libretexts.org

However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of the tertiary amine, N,N-bis(4-ethoxybenzyl)methylamine, and even a quaternary ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine. masterorganicchemistry.com Using a large excess of methylamine can favor the formation of the primary alkylation product.

The reaction can be summarized as follows:

Scheme 2: Alkylation of Methylamine with 4-Ethoxybenzyl Halide

X NHCH3

| |

CH2 + CH3NH2 -> CH2

| |

C6H4 C6H4

| |

OC2H5 OC2H5

(4-Ethoxybenzyl halide) (Methylamine) (this compound)

This reaction illustrates the nucleophilic substitution of a halide (X = Cl, Br) on the 4-ethoxybenzyl group by methylamine. While direct, this method can lead to mixtures of primary, secondary, and tertiary amines.

Palladium-Catalyzed Amination Approaches

Palladium-catalyzed amination reactions have emerged as powerful tools for the formation of C-N bonds, offering high efficiency and broad substrate scope. chemrxiv.org These methods can be applied to the synthesis of this compound, typically involving the cross-coupling of a 4-ethoxybenzyl derivative with methylamine in the presence of a palladium catalyst and a suitable ligand. chemrxiv.orgresearchgate.net

One common strategy is the Buchwald-Hartwig amination, which utilizes a palladium catalyst with a phosphine-based ligand to couple an aryl halide or triflate with an amine. While direct application to benzyl halides is also possible, these reactions provide a versatile platform for constructing the desired amine. The general principle involves the oxidative addition of the palladium catalyst to the 4-ethoxybenzyl electrophile, followed by coordination of the amine, and subsequent reductive elimination to afford the product and regenerate the catalyst.

Green Chemistry Principles in the Synthesis of this compound and Analogues

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. wjpmr.com These principles are being applied to the synthesis of this compound and its analogues to develop more sustainable and environmentally benign processes.

Solvent-Free and Aqueous Medium Protocols

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. wjpmr.com For the synthesis of this compound analogues, solvent-free reaction conditions have been explored. rsc.org For example, the nitrosation of secondary amines, a related reaction, has been successfully carried out under solvent-free conditions using tert-butyl nitrite (B80452). rsc.org

Reactions in aqueous media are also highly desirable from a green chemistry perspective. The use of water as a solvent is inherently safe, non-toxic, and inexpensive. Reductive amination reactions can be performed in water, sometimes facilitated by the use of nanomicelles to solubilize the organic reactants. organic-chemistry.org

Catalytic Approaches (e.g., Biocatalysis, Heterogeneous Catalysis)

Catalysis is a fundamental pillar of green chemistry, as it allows for reactions to proceed with high efficiency and selectivity, often under milder conditions and with reduced waste generation. wikipedia.org

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. nih.govmdpi.com Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) are capable of catalyzing the reductive amination of aldehydes and ketones to produce primary, secondary, and tertiary amines with high enantiomeric purity. nih.govacs.org The use of biocatalytic cascades, combining multiple enzymatic steps in a single pot, can further enhance the efficiency and sustainability of the synthesis. acs.org For instance, a cascade involving an ene-reductase and an imine reductase can be used to synthesize chiral amines. nih.gov

Heterogeneous catalysis provides another avenue for greening the synthesis of this compound. Heterogeneous catalysts are in a different phase from the reactants and can be easily separated from the reaction mixture and recycled, reducing waste and cost. rsc.orgencyclopedia.pub For reductive amination, various heterogeneous catalysts have been developed, including metals like nickel, ruthenium, and platinum supported on materials such as carbon or silica. encyclopedia.pubmdpi.com Zirconium-based catalysts have also shown promise in the reductive amination of aromatic aldehydes. rsc.orgresearchgate.net These catalysts can operate under relatively mild conditions and offer high selectivity. rsc.orgencyclopedia.pub Microwave-assisted heating in conjunction with heterogeneous catalysis has been shown to accelerate reaction times significantly. mdpi.com

Table 1: Comparison of Synthetic Methodologies for this compound

| Synthetic Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Reductive Amination | 4-Ethoxybenzaldehyde, Methylamine, Reducing Agent (e.g., NaBH₃CN, H₂/Pd/C) | Generally good yields, one-pot procedures are common. wikipedia.orgorganic-chemistry.org | May require stoichiometric amounts of reducing agents. |

| Alkylation Reaction | 4-Ethoxybenzyl Halide, Methylamine | Direct approach. sarthaks.comwikipedia.org | Prone to over-alkylation, leading to mixtures of products. libretexts.orgmasterorganicchemistry.com |

| Palladium-Catalyzed Amination | 4-Ethoxybenzyl Halide/Triflate, Methylamine, Palladium Catalyst, Ligand | High efficiency, broad substrate scope. chemrxiv.org | Catalysts can be expensive, may require inert atmosphere. |

| Biocatalysis | 4-Ethoxybenzaldehyde, Methylamine, Imine Reductase/Reductive Aminase | High selectivity, mild conditions, environmentally friendly. nih.govmdpi.com | Enzyme availability and stability can be limiting factors. |

| Heterogeneous Catalysis | 4-Ethoxybenzaldehyde, Methylamine, H₂, Heterogeneous Catalyst (e.g., Ni, Ru, Pt on support) | Catalyst is easily separable and recyclable, often milder conditions. rsc.orgencyclopedia.pub | Catalyst deactivation can occur over time. |

Microwave and Ultrasonic-Assisted Synthesis

The synthesis of N-substituted benzylamines, including this compound, has been significantly advanced by the adoption of non-conventional energy sources such as microwave irradiation and ultrasound. These techniques offer substantial improvements over classical synthetic methods by enhancing reaction rates, increasing yields, and promoting greener chemical processes. nih.gov

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to align with a rapidly oscillating electric field, generating heat efficiently and uniformly throughout the reaction mixture. This rapid heating can dramatically reduce reaction times, often from hours to mere minutes. thieme-connect.com For the synthesis of N-benzylamine derivatives, microwave irradiation has been successfully employed in bimolecular nucleophilic substitution reactions and the formation of amide bonds. nih.govresearchgate.net The use of solvents like isopropanol (B130326) can help suppress competing elimination reactions, leading to higher purity of the desired N-substituted product. nih.gov Furthermore, many microwave-assisted reactions can be performed under solvent-free conditions, adhering to the principles of green chemistry by reducing waste. nih.govorganic-chemistry.org

Ultrasonic-assisted synthesis employs acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. thieme-connect.com This energy input can accelerate mass transfer and increase the reactivity of chemical species. Sonochemistry has been applied to various reactions, including the synthesis of N,N-bis(phenacyl)anilines and 4-alkoxy-2-methylquinolines, demonstrating significant rate enhancements and high yields. acs.orgacs.org For instance, reaction times can be reduced from several hours under conventional conditions to 40-60 minutes with sonication. thieme-connect.com This method is particularly effective for reactions involving solids, as the ultrasonic waves can help to break down particles and increase surface area. nih.gov

The table below compares conventional heating with microwave and ultrasonic-assisted methods for reactions analogous to the synthesis of this compound derivatives.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Ultrasonic-Assisted Synthesis |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes | Minutes to Hours |

| Energy Efficiency | Low | High | Moderate to High |

| Yields | Variable | Often Higher | Often Higher |

| Solvent Use | Often requires organic solvents | Can be solvent-free or use green solvents | Can be solvent-free or use aqueous media |

| Side Reactions | More prevalent | Reduced | Reduced |

Advanced Synthetic Modifications and Derivatization Strategies of the this compound Scaffold

The this compound scaffold serves as a versatile platform for further chemical modifications, allowing for the generation of a diverse library of derivatives. These modifications can be targeted at the aromatic ring or the nitrogen center, and stereoselective methods can introduce chirality.

Functionalization of the Aromatic Ring System

The aromatic ring of this compound is amenable to electrophilic aromatic substitution reactions. The existing ethoxy group (-OEt) is an activating, ortho, para-directing group due to its electron-donating resonance effect. This directs incoming electrophiles primarily to the positions ortho to the ethoxy group (positions 3 and 5). The benzylic amino group is also activating, though its influence is modulated by the nitrogen substitution.

Common electrophilic aromatic substitution reactions that can be applied include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. libretexts.org The nitro group is a versatile functional group that can be subsequently reduced to an amino group or undergo other transformations.

Halogenation: The introduction of halogen atoms (Cl, Br, I) can be accomplished using reagents like Cl₂, Br₂, or I₂ with an appropriate Lewis acid catalyst. organic-chemistry.org These halogenated derivatives are valuable precursors for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. acs.org

Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl or alkyl groups onto the aromatic ring. Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃, is generally preferred over alkylation as it is less prone to polysubstitution and carbocation rearrangements. libretexts.org The resulting ketone can be subsequently reduced to an alkyl group if desired.

The table below summarizes potential electrophilic substitution reactions on the this compound aromatic ring.

| Reaction | Reagents | Typical Product(s) | Potential Application of Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | N-(2-nitro-4-ethoxybenzyl)-N-methylamine | Precursor to amino-substituted analogues |

| Bromination | Br₂, FeBr₃ | N-(3-bromo-4-ethoxybenzyl)-N-methylamine | Substrate for cross-coupling reactions |

| Acylation | CH₃COCl, AlCl₃ | N-(3-acetyl-4-ethoxybenzyl)-N-methylamine | Intermediate for further functionalization |

Modifications at the Nitrogen Center

The secondary amine functionality in this compound allows for a variety of transformations at the nitrogen center.

N-Alkylation: The introduction of a second alkyl group (other than methyl) to form a tertiary amine can be achieved through reaction with alkyl halides. To avoid overalkylation, methods using reductive amination of aldehydes or the "borrowing hydrogen" methodology with alcohols are often employed. acs.orgnih.gov For example, reaction with another equivalent of an alkyl halide in the presence of a base can yield a quaternary ammonium salt.

N-Acylation: The amine can be readily acylated to form amides using acyl chlorides, anhydrides, or carboxylic acids with a coupling agent. documentsdelivered.comnih.gov This transformation is useful for installing a wide range of functional groups and is a common strategy in the synthesis of biologically active molecules.

N-Dealkylation: The removal of the N-methyl or N-benzyl group can be achieved under specific conditions. For instance, the von Braun reaction using cyanogen (B1215507) bromide (CNBr) can cleave the N-methyl group, leading to a cyanamide (B42294) intermediate that can be hydrolyzed to the secondary amine. nih.gov Reductive conditions using palladium catalysts can achieve N-debenzylation. organic-chemistry.org

Stereoselective Synthesis of Chiral Analogues

The development of chiral analogues of this compound is of significant interest, as stereochemistry often plays a crucial role in the biological activity of molecules. Several strategies can be employed to introduce chirality.

Asymmetric Hydrogenation: One of the most direct methods is the asymmetric hydrogenation of a prochiral imine precursor. nih.govacs.org The corresponding imine, formed from 4-ethoxybenzaldehyde and methylamine, can be reduced using a chiral transition metal catalyst (typically based on rhodium, ruthenium, or iridium) with a chiral ligand. This approach can provide high enantiomeric excess of either the (R) or (S) enantiomer depending on the catalyst system used.

Use of Chiral Auxiliaries: Chiral auxiliaries, such as Ellman's tert-butanesulfinamide, can be reacted with 4-ethoxybenzaldehyde to form a chiral N-sulfinylimine. thieme-connect.comacs.org Nucleophilic addition of a methyl group (e.g., using a Grignard reagent) to this intermediate proceeds with high diastereoselectivity. Subsequent removal of the sulfinyl group under acidic conditions yields the chiral primary amine, which can then be methylated to give the final product.

Biocatalysis: Enzymes, particularly transaminases (TAs), offer a green and highly selective method for chiral amine synthesis. nih.gov A prochiral ketone could be converted to a chiral amine using an engineered ω-transaminase with an appropriate amino donor. While not directly applicable to the target secondary amine, a related ketone could be aminated to a chiral primary amine, which is then subsequently alkylated. Engineered threonine aldolases have also been shown to functionalize benzylamines, creating chiral 1,2-amino alcohols. acs.org

Elucidation of Reaction Mechanisms in this compound Synthesis

The primary route for synthesizing this compound is through reductive amination. This process involves the reaction of 4-ethoxybenzaldehyde with methylamine in the presence of a reducing agent. The mechanism can be broken down into two main steps:

Imine Formation: The synthesis begins with the nucleophilic addition of methylamine to the carbonyl carbon of 4-ethoxybenzaldehyde. This is a reversible reaction that initially forms a tetrahedral intermediate known as a carbinolamine. The carbinolamine is then protonated, allowing for the elimination of a water molecule to form a positively charged species called an iminium ion. libretexts.org

The rate of this reaction is pH-dependent. An acidic environment is necessary to protonate the hydroxyl group of the carbinolamine, facilitating its departure as water. However, if the pH is too low, the amine nucleophile will be protonated, rendering it non-nucleophilic and inhibiting the initial addition step. libretexts.org

Another potential, though less direct, synthetic route is the alkylation of methylamine with 4-ethoxybenzyl halide. This is an S_N2 reaction where the nitrogen atom of methylamine acts as a nucleophile, attacking the benzylic carbon of the halide and displacing the halogen. However, this method often leads to a mixture of products, including the desired secondary amine, as well as the primary amine and a tertiary amine, due to the increasing nucleophilicity of the amine product with each alkylation step. pressbooks.pubmasterorganicchemistry.com

Mechanistic Studies of Chemical Transformations Involving this compound as a Precursor

This compound can serve as a precursor in various chemical transformations. One notable application is in the synthesis of N-methylamides and other secondary amines where the 4-ethoxybenzyl group acts as a protecting group. semanticscholar.org

The N-debenzylation of N-(4-ethoxybenzyl)-N-methylamides and amines can be achieved using trifluoroacetic acid (TFA). semanticscholar.org The mechanism of this deprotection likely involves the protonation of the ether oxygen, followed by cleavage of the benzyl-oxygen bond to form a stable benzylic carbocation and the desired N-methylated product.

Furthermore, the N-methylamine moiety can undergo transformations. For instance, ozonation of N-methylamine-containing compounds can lead to the formation of nitromethane (B149229). researchgate.net This reaction is significant in environmental chemistry, as nitromethane can be a precursor to the formation of halonitromethanes, which are potential carcinogens. The proposed mechanism involves the reaction of ozone with the amine, leading to the formation of an intermediate that subsequently cleaves to yield nitromethane. researchgate.net

Nitrosation of secondary amines like this compound can lead to the formation of N-nitrosamines. The mechanism of nitrosative dealkylation of similar N,N-dialkyl aromatic amines has been shown to be dependent on the acidity of the reaction medium. nih.gov At high acidity, the mechanism can involve the oxidation of the amine to a radical cation by NO+, followed by hydrogen abstraction to form an iminium ion, which then reacts further. nih.gov

Kinetic and Thermodynamic Analysis of Key Synthetic Steps

The synthesis of this compound via reductive amination is generally a thermodynamically favorable process. The formation of the C-N and C-H bonds in the product is energetically more favorable than the C=O and N-H bonds in the reactants.

Kinetic studies of similar amine synthesis reactions provide insights into the rate-determining steps. For reductive amination, the rate can be influenced by several factors, including the concentration of reactants, temperature, pH, and the choice of reducing agent. libretexts.org The formation of the iminium ion is often the rate-limiting step, and its rate is highly dependent on the pH of the reaction mixture. libretexts.org

Thermodynamic analysis of related amine synthesis reactions, such as the synthesis of N-methyl diethanolamine, has shown that these are often exothermic and spontaneous reactions. researchgate.net Lower temperatures can favor the equilibrium towards the product side. researchgate.net

Kinetic investigations into the formation of N-nitrosamines from secondary amines and nitrite indicate that the reaction rate is often dependent on the square of the nitrite concentration and has a narrow optimal pH range, typically around pH 3. nih.gov

Table of Reaction Parameters for Reductive Amination

| Parameter | Influence on Reaction | Notes |

| pH | Affects the rate of imine formation. Optimal pH is required. | Too low pH protonates the amine, too high pH prevents protonation of the carbinolamine. libretexts.org |

| Reducing Agent | Determines the reaction conditions and can affect yield. | Common agents include NaBH₄, NaBH₃CN, and catalytic hydrogenation. libretexts.orgpressbooks.pub |

| Temperature | Can influence reaction rate and equilibrium position. | Lower temperatures may favor product formation in exothermic reactions. researchgate.net |

| Reactant Concentration | Affects the overall rate of reaction. | Higher concentrations generally lead to faster rates. |

The Role of this compound in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a significant motif in the landscape of medicinal chemistry. Its structural features serve as a valuable starting point for the design and synthesis of novel therapeutic agents. This article explores the multifaceted role of this compound and its analogues in drug discovery, from its classification as a privileged scaffold to its use in the construction of diverse compound libraries.

Pharmacological and Biological Activities

Investigational Biological Activities of N-(4-ethoxybenzyl)-N-methylamine and its Derivatives

The chemical scaffold of this compound and its derivatives has garnered attention in medicinal chemistry for its potential therapeutic applications. Researchers have synthesized and evaluated a variety of these compounds, revealing a range of biological activities.

Derivatives of this compound have shown promise as anticancer agents in several studies. For instance, a novel histone deacetylase (HDAC) inhibitor, a derivative of 1-arylsulfonyl-5-(N-hydroxyacrylamide) tetrahydroquinolines, has demonstrated significant anti-tumor activity in colorectal cancer (CRC) cells. This compound was found to be a selective inhibitor of Class I HDACs, being more potent against HDAC1, 2, and 8, and less potent against HDAC6 compared to the known inhibitor SAHA. nih.gov Its mechanisms of action include inducing cell-cycle arrest at the G2/M phase, activating both intrinsic and extrinsic apoptotic pathways, and altering the expression of Bcl-2 family proteins. nih.gov Furthermore, it has been shown to suppress cell motility and reverse the mesenchymal phenotype by downregulating Akt. nih.gov In vivo studies using a HCT116 xenograft model confirmed the significant tumor growth suppression by this compound. nih.gov

Another area of investigation involves the development of 4-anilinoquinazoline (B1210976) derivatives. ijcce.ac.ir While some derivatives showed a decrease in cytotoxic activity, others, like compound 8k with an N-methylpiperazine at the 7-position, were identified as potent agents. ijcce.ac.ir Similarly, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and tested for their anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. nih.gov These compounds generally exhibited greater cytotoxicity against the U-87 cell line. nih.gov Specifically, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone was identified as the most active compound against glioblastoma cells. nih.gov

The anticancer potential of Limonium species has also been linked to compounds with similar structural motifs, where mechanisms include inhibition of matrix metalloproteinases, anti-melanogenic activity, and cell proliferation inhibition. nih.gov Furthermore, N-benzyl-N-methyldodecan-1-amine (BMDA), a compound synthesized via reductive amination, has demonstrated anticancer effects on human A549 lung cancer cells by sensitizing them to apoptosis and autophagy. researchgate.net BMDA was also found to inhibit cell migration, invasion, and sphere formation, in part by hindering TGF-β signaling and decreasing the expression of proteins like Snail and Twist. researchgate.net

Table 1: Investigational Anticancer Activities of this compound Derivatives

| Derivative Class | Cancer Type | Key Findings |

|---|---|---|

| 1-Arylsulfonyl-5-(N-hydroxyacrylamide) tetrahydroquinolines | Colorectal Cancer (CRC) | Selective Class I HDAC inhibitor, induces apoptosis and cell cycle arrest, suppresses tumor growth in vivo. nih.gov |

| 4-Anilinoquinazolines | Various | Potency is dependent on substitution, with some derivatives showing significant cytotoxic activity. ijcce.ac.ir |

| 3-[(4-Methoxyphenyl)amino]propanehydrazide | Glioblastoma, Breast Cancer | More cytotoxic against glioblastoma U-87 cells. nih.gov |

| N-benzyl-N-methyldodecan-1-amine (BMDA) | Lung Cancer | Induces apoptosis and autophagy, inhibits migration and invasion. researchgate.net |

The this compound scaffold and its derivatives have also been explored for their antimicrobial activities. Studies on N-(4-halobenzyl)amides have demonstrated their potential as antifungal agents, particularly against various Candida species. nih.govmdpi.com For instance, certain cinnamic and benzoic acid amides have shown inhibitory effects against fluconazole-resistant Candida strains. nih.gov One standout compound, a derivative with a bulky alkyl disubstitution and a hydroxyl group, exhibited stronger antifungal activity against C. krusei than the standard drug fluconazole. mdpi.com This suggests that specific structural modifications can significantly enhance antifungal potency.

In the realm of antibacterial research, dialkyl 4,4'-bipyridinium compounds, which share some structural similarities, have been investigated. nih.gov The antibacterial activity of these compounds is influenced by their structure, with gemini-type structures (two heads, two tails) showing the most bioactivity. nih.gov The length of the alkyl chains is also a critical factor, with approximately 22 carbons leading to optimal activity. nih.gov Furthermore, N-alkyl betaines and N-alkyl-N,N-dimethylamine oxides have been studied, revealing that their antimicrobial activity increases with chain length up to a certain point, a phenomenon known as the "cutoff effect". nih.gov

Table 2: Antimicrobial Activity of this compound Analogs

| Compound Class | Organism(s) | Key Findings |

|---|---|---|

| N-(4-Halobenzyl)amides | Candida spp. | Effective against fluconazole-resistant strains; potency influenced by substitutions. nih.govmdpi.com |

| Dialkyl 4,4'-bipyridinium compounds | Gram-positive and Gram-negative bacteria | Gemini structures and optimal alkyl chain length enhance activity. nih.gov |

| N-Alkyl betaines and N-Alkyl-N,N-dimethylamine oxides | S. aureus, E. coli | Activity increases with alkyl chain length up to a "cutoff" point. nih.gov |

The anti-inflammatory and immunomodulatory potential of this compound derivatives is an emerging area of research. Mesalamine (5-aminosalicylic acid), a related anti-inflammatory agent, is known to treat ulcerative colitis by inhibiting the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. medlineplus.govnih.govdrugbank.com Its mechanism is thought to involve the inhibition of cyclooxygenase (COX) and lipoxygenase pathways. nih.gov

Derivatives of N-benzyl-N-methyldecan-1-amine (BMDA) have shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β in THP-1 cells. researchgate.net These compounds were also found to block inflammatory signaling pathways involving JNK, p38 MAPK, and NF-κΒ. researchgate.net Similarly, o-Orsellinaldehyde, a natural compound, has been shown to counteract neuro-inflammation in glial cells by inhibiting NF-κB activation and the phosphorylation of p38 and JNK. mdpi.com It also promotes the repolarization of microglia towards an anti-inflammatory M2 phenotype. mdpi.com Furthermore, some N-methylanthranilate esters have been found to regulate macrophage functions, which is likely achieved by interfering with cell membrane function and altering cellular reducing capacity or enzyme activity. nih.gov

Beyond the well-defined areas of anticancer, antimicrobial, and anti-inflammatory research, derivatives of this compound are being investigated for other pharmacological uses. One notable application is in the development of acetylcholinesterase (AChE) inhibitors for potential use in treating Alzheimer's disease. nih.gov A series of chroman-4-one derivatives linked to an N-benzyl pyridinium (B92312) moiety were synthesized and evaluated, with one compound, (E)-1-(2,3-dibromobenzyl)-4-((7-ethoxy-4-oxochroman-3-ylidene)methyl)pyridinium bromide, showing highly potent anti-AChE activity. nih.gov

Molecular Mechanisms of Action

Understanding the molecular mechanisms through which these compounds exert their effects is crucial for their development as therapeutic agents.

The biological activity of this compound derivatives is intrinsically linked to their interactions with specific molecular targets. Molecular docking studies have been instrumental in elucidating these interactions. For instance, in the context of anticancer activity, docking studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs with the tubulin–combretastatin A-4 binding site revealed binding affinities ranging from -6.502 to -8.341 kcal/mol. nih.gov These interactions were primarily driven by hydrogen bonds and halogen bonds. nih.gov

In the case of antifungal N-(4-halobenzyl)amides, computational modeling suggests a multi-target mechanism of action against C. krusei. nih.gov These compounds are proposed to interact with proteins involved in critical cellular processes such as redox balance, kinase-mediated signaling, protein folding, and cell wall synthesis. nih.gov For acetylcholinesterase inhibitors, molecular modeling of chroman-4-one derivatives has helped to identify the possible binding modes within the enzyme's active site, which aligns with the observed in vitro inhibitory activities. nih.gov

The concept of ligand-target interactions is fundamental in coordination chemistry, where ligands can be classified based on the number of donor atoms they use to bind to a central metal ion (e.g., monodentate, bidentate). libretexts.org This principle of chelation, where a ligand binds to a metal ion through multiple donor sites, often results in a more stable complex. libretexts.org While not directly involving a metal ion in the same way, the multiple points of interaction between a drug molecule and its protein target, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, are crucial for its binding affinity and specificity. numberanalytics.com

In-Depth Analysis of this compound and its Analogues Remains Elusive in Publicly Available Research

Despite a comprehensive search of publicly available scientific literature, detailed pharmacological and preclinical data for the chemical compound this compound and its direct analogues could not be located. While broader searches yielded information on various benzylamine (B48309) derivatives, specific studies detailing the enzyme inhibition, cellular pathway modulation, in vitro efficacy, and cellular distribution of this compound are not present in the accessible research landscape.

The intended article, which was to be structured around the specific pharmacological and preclinical evaluation of this compound and its analogues, cannot be generated at this time due to the absence of requisite data. The planned sections and subsections, including those on enzyme inhibition and activation pathways, cellular pathway modulation, in vitro efficacy and selectivity studies, and cellular uptake and distribution studies, remain unpopulated as no specific research findings for this compound or its immediate derivatives were identified.

Research into related chemical structures, such as N-benzyl-N-methylamine derivatives, reveals a range of biological activities. For instance, the parent compound, benzylamine, is known to exhibit monoamine oxidase (MAO) inhibitory properties. Furthermore, various substituted benzylamine and N-benzylphenethylamine analogues have been investigated for their roles as hallucinogens, antimicrobial agents, and inhibitors of enzymes like metalloaminopeptidases. The metabolism of related compounds, such as N-benzyl-N-methylaniline, has also been a subject of study. However, these findings are on structurally distinct molecules and cannot be extrapolated to this compound without direct experimental evidence.

The lack of specific data prevents the creation of the requested detailed scientific article. Further research and publication in the field are necessary before a comprehensive report on the pharmacological and biological activities of this compound and its analogues can be compiled.

Metabolic Pathways and Biotransformation Studies

Predicted In Vitro and In Vivo Metabolic Fate of N-(4-ethoxybenzyl)-N-methylamine

While direct experimental data for this compound is not available, its metabolism is anticipated to proceed through several major pathways common to xenobiotics with similar functional groups. These include N-dealkylation, N-oxidation, and aromatic hydroxylation, followed by conjugation reactions.

N-dealkylation, the enzymatic removal of an alkyl group from a nitrogen atom, is a primary metabolic route for many tertiary and secondary amines. For this compound, this process could involve the removal of either the methyl or the 4-ethoxybenzyl group. This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes and would lead to the formation of corresponding secondary and primary amines, as well as aldehyde byproducts.

Predicted N-Dealkylation Metabolites of this compound:

| Metabolic Reaction | Predicted Primary Metabolite | Predicted Secondary Metabolite |

| N-Demethylation | N-(4-ethoxybenzyl)amine | Formaldehyde |

| N-De-ethoxybenzylation | N-methylamine | 4-ethoxybenzaldehyde (B43997) |

This table represents predicted metabolites based on general N-dealkylation pathways and requires experimental verification.

N-oxidation is another significant metabolic pathway for nitrogen-containing compounds. This process, also often mediated by CYP enzymes as well as flavin-containing monooxygenases (FMOs), involves the direct oxidation of the nitrogen atom. For a tertiary amine like this compound, this would likely result in the formation of an N-oxide. These N-oxide metabolites are often more polar than the parent compound, facilitating their excretion.

Predicted N-Oxidation Metabolite of this compound:

| Parent Compound | Predicted N-Oxide Metabolite |

| This compound | This compound N-oxide |

This table represents a predicted metabolite based on general N-oxidation pathways and requires experimental verification.

The ethoxybenzyl group of this compound presents a site for aromatic hydroxylation, a common Phase I metabolic reaction catalyzed by CYP enzymes. This reaction introduces a hydroxyl group onto the aromatic ring, typically at positions ortho or meta to the ethoxy group, increasing the compound's polarity.

Following hydroxylation, the newly introduced hydroxyl group, as well as potentially the primary and secondary amine metabolites from N-dealkylation, can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, such as glucuronic acid (glucuronidation) or sulfate (sulfation), to further increase water solubility and facilitate excretion from the body.

Predicted Aromatic Hydroxylation and Conjugation Metabolites:

| Phase I Reaction | Predicted Metabolite | Phase II Reaction | Predicted Conjugate |

| Aromatic Hydroxylation | Hydroxy-N-(4-ethoxybenzyl)-N-methylamine | Glucuronidation / Sulfation | Glucuronide or sulfate conjugate |

This table represents predicted metabolites based on general aromatic hydroxylation and conjugation pathways and requires experimental verification.

Postulated Role of Cytochrome P450 Enzymes in this compound Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is the primary catalyst for the oxidative metabolism of a vast array of xenobiotics, including drugs and other foreign compounds. researchgate.net Given the chemical structure of this compound, it is highly probable that various CYP isoforms are involved in its biotransformation.

Specific CYP enzymes, such as those from the CYP1A, CYP2C, CYP2D, and CYP3A subfamilies, are well-known for their roles in metabolizing aromatic amines and N-alkylated compounds. The exact contribution of each isoform to the metabolism of this compound would need to be determined through in vitro studies using recombinant human CYP enzymes or specific chemical inhibitors. Such studies would be crucial for understanding potential drug-drug interactions and inter-individual variability in the metabolism of this compound.

Identification and Characterization of Putative Metabolites

The definitive identification and characterization of the metabolites of this compound would necessitate dedicated metabolic studies. These would typically involve:

In vitro experiments: Incubating the compound with liver microsomes, S9 fractions, or hepatocytes from various species (including human) to generate metabolites.

In vivo studies: Administering the compound to animal models and analyzing biological samples (e.g., urine, feces, plasma) for the presence of metabolites.

The identification of these metabolites would be achieved using advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These methods would allow for the separation, detection, and structural elucidation of the parent compound and its biotransformation products. Without such experimental data, any discussion of specific metabolites remains speculative.

Computational Chemistry and Modeling Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic properties that govern a molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. bohrium.com It provides a framework for calculating various molecular properties based on the electron density, offering a balance between accuracy and computational cost. nih.gov For a molecule such as N-(4-ethoxybenzyl)-N-methylamine, DFT can be employed to determine its most stable three-dimensional geometry (optimized structure), vibrational frequencies, and molecular electrostatic potential (MEP). nih.gov

The MEP map is particularly useful as it visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. orientjchem.org In this compound, the oxygen of the ethoxy group and the nitrogen of the amine group would be expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms, especially those on the methyl group and the aromatic ring, would represent areas of positive potential. Studies on similar N-benzylamine derivatives have successfully used DFT to calculate geometrical structures, vibrational frequencies, and MEPs to understand their chemical behavior. nih.gov These calculations are crucial for predicting how the molecule will interact with other molecules, including biological targets. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.com A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the HOMO is likely to be located on the electron-rich aromatic ring and the nitrogen atom, reflecting its electron-donating capabilities. The LUMO would be distributed over the aromatic system. Analysis of related structures, such as substituted naphthalene, shows that electron-donating groups (like the amine) tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy, thus narrowing the gap and increasing reactivity. nih.gov

| Parameter | Significance in Molecular Analysis | Predicted Characteristics for this compound |

| HOMO Energy | Represents the electron-donating ability of the molecule. Higher energy indicates a stronger donor. | Relatively high, influenced by the nitrogen lone pair and the π-system of the benzene (B151609) ring. |

| LUMO Energy | Represents the electron-accepting ability of the molecule. Lower energy indicates a stronger acceptor. | Primarily associated with the antibonding π* orbitals of the aromatic ring. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. | Expected to be moderately sized, reflecting a stable yet reactive molecule. |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). tandfonline.com This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a biological target. For instance, docking studies on benzylamine-sulfonamide derivatives have successfully identified key interactions within the active site of the human monoamine oxidase B (hMAO-B) enzyme. tandfonline.comnih.govresearchgate.netnih.gov

If this compound were to be investigated as a potential inhibitor for an enzyme like hMAO-B or a sirtuin, molecular docking would be the first step. The simulation would place the compound into the enzyme's active site and calculate a "docking score," which estimates the binding free energy. The results would reveal potential hydrogen bonds, hydrophobic interactions, and other forces stabilizing the ligand-receptor complex. researchgate.net

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations provide a time-resolved view of the molecular system, showing how the ligand and receptor move and interact over time. This can confirm the stability of the binding pose predicted by docking and provide more profound insights into the dynamics of the interaction.

QSAR and 3D-QSAR Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by analyzing a dataset of compounds with known activities and identifying the physicochemical properties (descriptors) that correlate with that activity. nih.gov

For a compound like this compound, a QSAR model could be developed using a series of structurally similar compounds with measured inhibitory activity against a specific target, such as Sirtuin 1 (SIRT1). nih.govresearchgate.netingentaconnect.com Descriptors for the model could include properties like hydrophobicity, electronic parameters, and steric factors. Once a statistically robust model is created, it can be used to predict the activity of new, untested compounds like this compound.

Three-dimensional QSAR (3D-QSAR) extends this concept by considering the 3D properties of the molecules. A 3D-QSAR model generates a contour map that shows which regions of space around the molecule are favorable or unfavorable for activity. This provides a visual guide for optimizing the structure to enhance its desired biological effect. For example, a 3D-QSAR study on SIRT1 inhibitors identified key hydrophobic and non-polar features that were crucial for activity, guiding the design of more potent molecules. mdpi.com

In Silico Prediction of Metabolic Pathways and Environmental Degradation Profiles

Computational tools can predict the likely metabolic fate of a compound in biological systems and its potential for environmental degradation. These in silico models are typically based on databases of known metabolic reactions and degradation pathways. nih.govnih.gov

For this compound, predictive software could identify potential sites of metabolism by cytochrome P450 enzymes. The two most probable metabolic transformations would be:

O-deethylation: The removal of the ethyl group from the ethoxy moiety to form the corresponding phenol, N-(4-hydroxybenzyl)-N-methylamine.

N-demethylation: The removal of the methyl group from the amine to yield N-(4-ethoxybenzyl)amine.

These predictions are valuable in early-stage drug development for identifying potentially active or toxic metabolites.

Similarly, the environmental degradation profile can be predicted. nih.gov Models can estimate the compound's persistence in soil and water by predicting its susceptibility to biodegradation by microorganisms or photodegradation by sunlight. nih.govpurdue.edu For this compound, the aromatic ring and the alkylamine side chain would be assessed for their likelihood of being broken down by common environmental microbes or chemical processes.

Applications As a Synthetic Building Block

Utility of N-(4-ethoxybenzyl)-N-methylamine in the Construction of Complex Organic Molecules

The structure of this compound offers several reactive sites that are useful for constructing larger, more complex molecular architectures. The secondary amine is a key functional group, serving as a potent nucleophile for forming new carbon-nitrogen bonds. This reactivity is fundamental in a wide array of synthetic transformations.

The 4-ethoxybenzyl group can function as a protecting group for the amine. Benzyl-type protecting groups are common in organic synthesis because they are robust under many reaction conditions but can be removed selectively when needed. For instance, a general and effective method for transforming primary amines into secondary amines involves the use of a 2-nitrobenzenesulfonamide (B48108) protecting group, which is later cleaved to yield the desired secondary amine. orgsyn.org Similarly, the 4-ethoxybenzyl group on this compound could be cleaved under specific conditions to yield N-methylamine, demonstrating its role as a masked primary amine synthon.

The utility of its close analog, N-(4-methoxybenzyl)-N-methylamine, in preparing complex structures highlights the potential of the title compound. The methoxy (B1213986) version is used in the synthesis of piperazinylquinazoline amine compounds, which are investigated as antagonists for toll-like receptor 9 in the context of immune disorders. chemicalbook.com It is also employed in the synthetic preparation of trifluoromethyl-sulfonimidamides from sulfinamides. chemicalbook.com These examples underscore the role of N-alkylated benzylamines as key intermediates for introducing specific functionalities into bioactive molecules.

Integration into Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis and drug discovery, allowing for the construction of complex molecules in a single step from three or more reactants. asianpubs.orgfishersci.ienih.gov The amine functionality in this compound makes it a potential substrate for several important MCRs, most notably the Ugi reaction.

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically combining a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides, which are valuable as peptide mimetics. asianpubs.orgorganic-chemistry.orgnih.gov The reaction mechanism involves the initial formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate. asianpubs.org While primary amines are the most common substrates, secondary amines can also participate in Ugi-type reactions, expanding the diversity of accessible scaffolds. nih.gov

Given its nature as a secondary amine, this compound could theoretically be integrated into a Ugi reaction. This would involve the condensation of the secondary amine with an aldehyde to form a quaternary iminium ion, which would then react with the isocyanide and carboxylic acid. Although specific examples employing this compound are not prevalent in the literature, its structure is well-suited for this type of transformation, offering a pathway to highly functionalized, peptide-like molecules.

| Reaction | Reactants | Product Type | Potential Role of this compound |

| Ugi Reaction | Aldehyde, Amine , Carboxylic Acid, Isocyanide | α-Acylamino Amide | Serves as the amine component. |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Not a direct component, but its derivatives could be. |

| Povarov Reaction | Aniline (B41778) derivative , Aldehyde, Alkene | Tetrahydroquinoline | Could serve as or be converted to the aniline component. wikipedia.org |

Role in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry, materials science, and agrochemicals. wikipedia.org The structural features of this compound make it a promising precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrimidines and quinolines.

Synthesis of Pyrimidines

Pyrimidines are six-membered aromatic rings with two nitrogen atoms at positions 1 and 3 and are central to many biologically active compounds. thieme-connect.denih.gov The synthesis of substituted pyrimidines often involves the condensation of N-C-N fragments (like amidines) with β-dicarbonyl compounds. thieme-connect.de Research has demonstrated the synthesis of complex pyrimidine (B1678525) derivatives using structurally similar building blocks. For example, a study on (E)-3-{2-amino-4-ethoxy-6-[N-(4-methoxyphenyl)-N-methylamino]pyrimidin-5-yl}-1-phenylprop-2-en-1-one shows a molecule where a related N-methyl-N-(alkoxybenzyl)amine moiety is incorporated into a pyrimidine ring. This suggests a viable synthetic pathway where this compound could be used to construct highly substituted pyrimidine systems. A series of N-[4-[[4-alkoxy-3-[(dialkylamino)methyl]phenyl]amino]- 2-pyrimidinyl]-N'-phenylguanidines were synthesized for evaluation as antifilarial agents, further highlighting the use of alkoxy-substituted aniline-type structures in building pyrimidine-based bioactive molecules. nih.gov

Synthesis of Quinolines

The quinoline (B57606) scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is another key heterocycle found in numerous pharmaceuticals and functional materials. mdpi.comyoutube.com Several synthetic methods for quinolines, such as the Povarov, Doebner-Miller, and Friedländer reactions, utilize aniline derivatives as key starting materials. mdpi.comwikipedia.org For instance, the Povarov reaction involves the formal cycloaddition between an aromatic imine (formed from an aniline and an aldehyde) and an alkene to generate tetrahydroquinolines. wikipedia.org By modifying this compound to expose an aniline-like functionality, or by using it in reactions that tolerate its specific structure, it could serve as a precursor for the synthesis of functionalized quinolines. The synthesis of quinoline-based anticancer agents often involves building blocks that can be elaborated into the final complex structure, a role for which this compound is well-suited. nih.govmdpi.com

Contributions to Material Sciences and Chemical Production

While direct use of this compound in materials or large-scale chemical production is not widely reported, its value lies in its potential as a building block for high-value products in these sectors. The heterocycles that can be synthesized from this amine have significant applications.

In material sciences, highly conjugated quinoline derivatives are investigated for their use in organic light-emitting diodes (OLEDs) and solar cells. mdpi.com The ability to introduce specific substituents, such as an ethoxy group via a building block like this compound, allows for the fine-tuning of the electronic and photophysical properties of these materials.

In industrial chemical production, methylamine (B109427) and its derivatives are crucial intermediates for a vast range of products, including pharmaceuticals, pesticides, solvents, and surfactants. For example, methylamine is a precursor for carbonate insecticides like carbaryl (B1668338) and carbofuran. As a stable and easily handled source of a protected N-methylamine group, this compound could be a valuable intermediate in syntheses where direct use of gaseous methylamine is impractical. Its role as a building block for pharmaceuticals is particularly noteworthy, as nitrogen-containing heterocycles like pyrimidines and quinolines form the core of countless drugs. mdpi.comnih.govthieme-connect.de

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies for N-(4-ethoxybenzyl)-N-methylamine and its Analogues

The synthesis of N-methylamines, including this compound, is a cornerstone of organic chemistry with numerous established methods. However, the drive towards greener and more sustainable chemical processes presents ongoing opportunities for innovation.

Future research in the synthesis of this compound and its analogs is likely to focus on several key areas:

Catalytic N-Methylation: The use of methanol (B129727) as a C1 source for N-methylation is an area of active research due to its low cost and environmental benefits compared to traditional methylating agents like methyl halides. chemrevlett.comsigmaaldrich.com The development of efficient and reusable catalysts, such as those based on cobalt or ruthenium, for the N-methylation of amines with methanol could provide a more sustainable route to this compound. chemrevlett.comnih.gov

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to pharmaceutical synthesis. For this compound, this could involve solvent-free reaction conditions, the use of recyclable catalysts, and minimizing the generation of hazardous waste. uni-bayreuth.de For instance, metal-free strategies for N-H insertion reactions are being explored to create C-N bonds under mild conditions. uni-bayreuth.de

Protecting Group Strategies: The 4-(alkylamino)benzyl-N-methylamine structure has been investigated as a protecting group in the synthesis of N-methylamides and amines. clockss.org Research into the selective deprotection of such groups, for example using trifluoroacetic acid (TFA), could be refined to improve yields and selectivity for the synthesis of complex molecules containing the this compound moiety. clockss.org

Table 1: Comparison of Synthetic Methodologies for N-Methylamines

| Method | Reagents/Catalysts | Advantages | Challenges |

| Traditional N-Methylation | Methyl halides, Dimethyl sulfate | Well-established, often high-yielding | Use of toxic reagents, formation of quaternary ammonium (B1175870) salts |

| Reductive Amination | Formaldehyde, Reducing agents (e.g., NaBH4) | Good functional group tolerance | Can require harsh reaction conditions |

| Catalytic N-Methylation with Methanol | Ru, Co, Fe, or other transition metal catalysts | Atom economical, sustainable C1 source | Catalyst cost and stability, may require high temperatures |

| Green Chemistry Approaches | Biocatalysts, solvent-free conditions | Reduced environmental impact, high selectivity | Scalability, enzyme stability, reaction times |

Comprehensive Mechanistic Understanding of Biological Activities

While the specific biological activities of this compound are not well-defined in the literature, its structural analogs have shown a range of biological effects, suggesting potential areas for investigation. A comprehensive understanding of the mechanism of action is crucial for the development of any therapeutic agent.

Future research should aim to:

Elucidate Molecular Targets: The primary challenge is to identify the specific molecular targets of this compound. Based on studies of related compounds, these could include enzymes, receptors, or ion channels. For example, some benzylamine (B48309) derivatives have shown antimycotic activity, while others act as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). nih.govscranton.edunih.gov

Investigate Cellular Pathways: Once a target is identified, it is essential to understand how the compound modulates its activity and the downstream cellular pathways that are affected. This could involve studying changes in protein expression, signaling cascades, and metabolic pathways.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure and evaluation of the biological activity of the resulting analogs can provide insights into the key structural features required for activity. This can help in understanding the binding interactions with the molecular target.

Advanced Computational Approaches for Structure-Based Design and Lead Optimization

Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds.

For this compound, advanced computational approaches could be employed to:

Molecular Docking and Virtual Screening: If a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound to the target protein. This can guide the design of more potent analogs. Virtual screening of large compound libraries could also identify other molecules with similar predicted binding properties.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed based on a series of analogs to correlate their chemical structures with their biological activities. This can help in predicting the activity of novel, unsynthesized compounds and prioritizing them for synthesis.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. uni-bayreuth.de This can help in the early identification of potential liabilities and guide the optimization of the pharmacokinetic profile.

Exploration of New Therapeutic Areas and Bioactive Targets

The structural motif of this compound is present in compounds with a wide range of biological activities, suggesting that it could be a versatile scaffold for exploring new therapeutic areas.

Potential therapeutic areas for investigation include:

Oncology: Substituted benzylamines have been investigated as anticancer agents. For example, some N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for cancer therapy. The pro-apoptotic activity of certain bis-8-hydroxyquinoline substituted benzylamines in cancer cells has also been reported.

Infectious Diseases: Benzylamine derivatives have shown promise as antimicrobial agents. Novel benzylamines have been synthesized and evaluated for their activity against Mycobacterium tuberculosis and various fungal pathogens. uni-bayreuth.denih.gov

Metabolic Diseases: A potent and selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2), (1S)-1,5-anhydro-1-[5-(4-ethoxybenzyl)-2-methoxy-4-methylphenyl]-1-thio-D-glucitol (TS-071), contains the 4-ethoxybenzyl moiety and has been investigated for the treatment of type 2 diabetes. nih.gov This suggests that analogs of this compound could be explored for their effects on metabolic targets.

Neurological Disorders: The inhibition of cholinesterases is a key strategy in the management of cognitive decline. The 1,4-benzoquinone (B44022) scaffold, which can be conceptually related to the substituted benzene (B151609) ring of this compound, has been explored for its acetylcholinesterase (AChE) inhibitory activity.

Table 2: Potential Therapeutic Targets for this compound Analogs

| Therapeutic Area | Potential Target | Rationale Based on Analog Studies |

| Oncology | USP1/UAF1 deubiquitinase, Caspases | Inhibition of DNA damage response, induction of apoptosis. |

| Infectious Diseases | Fungal and Mycobacterial enzymes | Antimicrobial activity of substituted benzylamines. uni-bayreuth.denih.gov |

| Metabolic Diseases | SGLT2 | Blood glucose lowering effects of a 4-ethoxybenzyl containing compound. nih.gov |

| Neurological Disorders | Acetylcholinesterase (AChE) | Cholinesterase inhibition by related scaffolds. |

Strategies for Overcoming Synthetic and Biological Hurdles in Drug Discovery

The path from a lead compound to a marketed drug is fraught with challenges. For this compound, these hurdles are likely to be similar to those encountered in the development of other small molecule drugs.

Key strategies to overcome these challenges include:

Addressing Synthetic Complexity: While the core structure of this compound is relatively simple, the synthesis of analogs with diverse substitution patterns can be challenging. The development of robust and scalable synthetic routes is essential. This includes optimizing reaction conditions to improve yields and minimize the formation of byproducts.

Improving Pharmacokinetic Properties: A common hurdle in drug discovery is achieving a desirable pharmacokinetic profile, including good oral bioavailability, appropriate metabolic stability, and a suitable half-life. Lead optimization efforts will likely focus on modifying the structure of this compound to improve these properties.

Navigating Biological Barriers: The ability of a drug to reach its target tissue is critical for its efficacy. For example, if the target is in the central nervous system, the molecule must be able to cross the blood-brain barrier. Strategies to enhance tissue penetration may involve the modulation of lipophilicity or the use of targeted drug delivery systems.

Ensuring Target Selectivity: To minimize off-target effects, it is crucial to develop compounds that are highly selective for their intended biological target. This can be achieved through iterative cycles of structure-based design, synthesis, and biological testing.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-ethoxybenzyl)-N-methylamine, and how can reaction conditions be optimized for high yields?

- Methodological Answer : The compound can be synthesized via catalytic mono-N-methylation of 4-ethoxybenzylamine using methanol as a methylating agent. Heterogeneous nickel catalysts (e.g., Ni/Al₂O₃) have shown efficacy, with optimization parameters including:

- Temperature : 80–100°C to balance reaction rate and selectivity.

- Solvent : Toluene or water, depending on catalyst compatibility.

- Catalyst Loading : 5–10 wt% of substrate to minimize side reactions like over-methylation .

- Characterization : Confirm purity via GC-MS and ¹H NMR to detect residual starting materials or by-products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- ¹H NMR : Key signals include the ethoxy group (δ ~1.35 ppm, triplet for CH₃; δ ~4.00 ppm, quartet for OCH₂) and methylamine protons (δ ~2.25 ppm, singlet for N–CH₃). Aromatic protons appear as two doublets (δ ~6.80–7.25 ppm) .

- GC-MS : Look for the molecular ion peak at m/z 179 (M⁺) and fragmentation patterns (e.g., loss of ethoxy or methylamine groups) .

- IR : Confirm N–H stretching absence (if fully methylated) and C–O–C vibrations (~1250 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential volatility and amine-related irritation.

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent degradation. Toxicity data is limited, so treat as hazardous and follow GHS Category 2 precautions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR/GC-MS peaks) during synthesis?

- Methodological Answer :

- Impurity Identification : Compare observed GC-MS fragments with databases (e.g., NIST Chemistry WebBook) to identify side products like unreacted 4-ethoxybenzylamine or di-methylated derivatives .

- Quantitative NMR : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify impurities and adjust reaction stoichiometry .

Q. What catalytic systems enable selective mono-N-methylation of 4-ethoxybenzylamine, and what mechanisms drive selectivity?

- Methodological Answer :

- Ni-Based Catalysts : Ni nanoparticles on Al₂O₃ promote methanol activation via dehydrogenation, generating formaldehyde intermediates that react with amines.

- Mechanistic Insight : DFT studies suggest a Langmuir-Hinshelwood pathway, where adsorbed methanol and amine react on the catalyst surface. Selectivity is enhanced by steric hindrance from the ethoxy group, limiting over-methylation .

Q. How can computational modeling predict the reactivity and stability of this compound in solution?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic effects (e.g., charge distribution on the amine group).

- Solvent Effects : Use COSMO-RS to predict solubility in polar (e.g., water) vs. nonpolar solvents (e.g., toluene).

- Degradation Pathways : Simulate hydrolysis under acidic/basic conditions to identify labile bonds (e.g., ethoxy group cleavage) .

Q. What role could this compound play in molecularly imprinted polymer (MIP) design for selective recognition?

- Methodological Answer :

- Template Functionalization : The amine group can coordinate with monomers (e.g., methacrylic acid) via hydrogen bonding, creating cavities for target analytes (e.g., catecholamines).

- Cross-Linking : Use methylenebisacrylamide (MBAA) to stabilize the polymer matrix. Post-synthesis template removal with methanol/acetic acid ensures cavity specificity .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.